molecular formula C9H21ClN4O4 B10854101 Negamycin (hydrochloride)

Negamycin (hydrochloride)

Cat. No.: B10854101
M. Wt: 284.74 g/mol
InChI Key: NEDXOMDIXKPXQU-ZJLYAJKPSA-N
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Description

Negamycin (hydrochloride) is a natural pseudodipeptide antibiotic with promising activity against both Gram-negative and Gram-positive bacteria. It was originally isolated from cultures of Streptomyces purpeofuscus. Negamycin is known for its ability to bind to ribosomes, stimulating miscoding and inhibiting ribosome translocation, which makes it effective against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The formal synthesis of negamycin can be achieved using commercially available ethyl 4-chlorobutyrate as the starting material. The synthesis involves eight steps and results in a 29% overall yield. Key steps include an in-situ enzymatic promoted asymmetric reduction reaction to introduce a chiral hydroxy group at C-5 and a late-stage azidination at C-6 . Another efficient strategy involves using commercially available achiral N-Boc-2-aminoacetaldehyde as the starting material, achieving a 42% overall yield .

Industrial Production Methods

Industrial production methods for negamycin typically involve fermentation processes using Streptomyces purpeofuscus. The compound is then isolated and purified from the bacterial cultures. This method ensures the production of negamycin in sufficient quantities for both research and clinical applications .

Chemical Reactions Analysis

Negamycin undergoes various chemical reactions, including:

Mechanism of Action

Negamycin exerts its effects by binding to the small subunit head domain of the bacterial ribosome. This binding induces translational stalling and miscoding, leading to the inhibition of protein synthesis and ultimately causing cell death. The compound interacts with the 16S rRNA within the ribosome, displacing tetracycline and stabilizing near-cognate ternary complexes within the A site during the initial selection process .

Comparison with Similar Compounds

Negamycin is unique in its ability to cross the bacterial cytoplasmic membrane by multiple routes, depending on environmental conditions. This characteristic sets it apart from other antibiotics such as GE81112 and bialaphos, which have more limited uptake mechanisms . Similar compounds include:

Negamycin’s unique binding mode and broad-spectrum activity make it a valuable compound for both research and clinical applications.

Properties

Molecular Formula

C9H21ClN4O4

Molecular Weight

284.74 g/mol

IUPAC Name

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C9H20N4O4.ClH/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10;/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17);1H/t6-,7-;/m1./s1

InChI Key

NEDXOMDIXKPXQU-ZJLYAJKPSA-N

Isomeric SMILES

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N.Cl

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N.Cl

Origin of Product

United States

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